2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be compared with other benzo[h]chromene derivatives, such as:
- 2-amino-4-(5-chloro-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(5-fluoro-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-26-18-10-19(27-2)17(23)9-15(18)20-14-8-7-12-5-3-4-6-13(12)21(14)28-22(25)16(20)11-24/h3-10,20H,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQBQLGNPVZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.